molecular formula C16H14IN3O2 B12483858 N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Cat. No.: B12483858
M. Wt: 407.21 g/mol
InChI Key: GFBLLRDYKZDIGD-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodine atom and a quinoxaline moiety in its structure suggests that it may have unique chemical and biological properties.

Properties

Molecular Formula

C16H14IN3O2

Molecular Weight

407.21 g/mol

IUPAC Name

N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C16H14IN3O2/c17-10-5-1-2-6-11(10)19-15(21)9-14-16(22)20-13-8-4-3-7-12(13)18-14/h1-8,14,18H,9H2,(H,19,21)(H,20,22)

InChI Key

GFBLLRDYKZDIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate iodinated precursor.

    Acetylation: The final step involves the acetylation of the quinoxaline derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The iodine atom and quinoxaline moiety may play crucial roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Iodophenyl Compounds: Compounds with an iodophenyl group but different core structures.

Uniqueness

N-(2-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is unique due to the combination of the iodophenyl group and the quinoxaline core, which may confer distinct chemical and biological properties compared to other similar compounds.

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